molecular formula C12H16O2 B1362499 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 2040-26-8

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1362499
CAS No.: 2040-26-8
M. Wt: 192.25 g/mol
InChI Key: IJSLNFBUJUTKGK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CAS 2040-26-8) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound serves as a valuable building block in organic synthesis, with referenced applications in recent scientific research. It has been identified as a key intermediate in the synthesis of novel organic corrosion inhibitors for mild steel in highly acidic environments, such as hydrochloric acid and methanesulfonic acid solutions . Furthermore, this ketone derivative functions as a strategic synthon in advanced synthetic methodologies. It is used in catalytic, enantioselective aziridination reactions, which are crucial for constructing nitrogen-containing heterocycles prevalent in bioactive molecules and pharmaceutical agents . Researchers can utilize this compound for developing new synthetic routes or exploring new functional materials. This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLNFBUJUTKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306560
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-26-8
Record name 1-Propanone,2-dimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One common industrial and laboratory method to prepare 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one is via Friedel-Crafts acylation of 4-methoxybenzene derivatives using pivaloyl chloride or related acyl chlorides.

  • Reagents: 4-methoxybenzene or 4-methoxybenzyl alcohol derivatives, pivaloyl chloride (tert-butylcarbonyl chloride)
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3)
  • Solvent: Anhydrous solvents like dichloromethane or carbon disulfide
  • Conditions: Controlled temperature (0-25°C) to avoid polyacylation
  • Outcome: Formation of the ketone with high regioselectivity at the para position

This method is well-documented for its efficiency and relatively straightforward purification steps.

Condensation of 4-Methoxybenzaldehyde with tert-Butyl Acetate

Another synthetic route involves the condensation of 4-methoxybenzaldehyde with tert-butyl acetate under acidic or basic catalysis, followed by oxidation or rearrangement steps to yield the ketone.

  • Step 1: Aldol-type condensation between 4-methoxybenzaldehyde and tert-butyl acetate
  • Step 2: Subsequent oxidation or rearrangement to the corresponding ketone
  • Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids
  • Advantages: Avoids use of acyl chlorides, potentially milder conditions
  • Limitations: Requires careful control of reaction conditions to maximize yield and selectivity.

Synthesis from α-(1,1-Dimethylethyl)-4-methoxy-benzenemethanol

A reported method involves starting from α-(1,1-dimethylethyl)-4-methoxy-benzenemethanol, which undergoes oxidation to the corresponding ketone.

  • Oxidizing agents: Mild oxidants such as PCC (pyridinium chlorochromate), Dess-Martin periodinane, or chromium-based reagents
  • Reaction conditions: Typically carried out in anhydrous solvents like dichloromethane at room temperature
  • Yield: High yields reported with minimal side reactions
  • Notes: This route is advantageous when the alcohol precursor is readily available.

Methylation and Halide Substitution Routes (Indirect)

Though less direct, some patents describe synthetic sequences involving:

  • Preparation of 4-(p-hydroxyphenyl)-alkyl halides
  • Methylation of the hydroxy group to form 4-(p-methoxyphenyl) derivatives
  • Subsequent functional group transformations to yield ketones or intermediates

These multi-step syntheses are more relevant to derivatives or intermediates but demonstrate the versatility of the 4-methoxyphenyl moiety in synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Purity Advantages Limitations
Friedel-Crafts Acylation 4-methoxybenzene, pivaloyl chloride AlCl3 (Lewis acid) 0-25°C, anhydrous solvent High yield, high purity Simple, scalable Requires moisture-free conditions
Condensation with tert-butyl acetate 4-methoxybenzaldehyde, tert-butyl acetate Acidic catalyst (H2SO4, Lewis acid) Mild heating Moderate to high Avoids acyl chlorides Sensitive to reaction parameters
Oxidation of α-(1,1-dimethylethyl)-4-methoxy-benzenemethanol α-(1,1-dimethylethyl)-4-methoxy-benzenemethanol PCC, Dess-Martin periodinane Room temperature, anhydrous High yield Mild conditions, selective Requires precursor availability
Multi-step methylation and halide substitution 4-(p-hydroxyphenyl)-alkyl halides Methyl iodide, sodium azide, Pd catalysts Various Variable Versatile for derivatives Multi-step, complex

Research Findings and Practical Considerations

  • The Friedel-Crafts acylation route remains the most widely used due to its directness and efficiency, especially for large-scale synthesis.
  • Condensation methods offer alternatives that avoid corrosive reagents but require tighter control and may have lower yields.
  • Oxidation of the corresponding alcohol precursor is useful when that intermediate is accessible, providing mild and selective conditions.
  • Multi-step synthetic pathways involving methylation and halide substitution are more common in complex molecule synthesis but less so for direct preparation of this ketone.
  • Safety precautions are necessary due to the irritant nature of some reagents and the compound itself, including use of protective gear and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C12H16O2C_{12}H_{16}O_2 and a molecular weight of 192.25 g/mol. It features a ketone functional group and a methoxy-substituted phenyl ring, which significantly influences its chemical reactivity and potential applications.

Medicinal Chemistry

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. Research indicates that it can interact with biological targets, making it valuable for drug development efforts aimed at treating various conditions.

Key Findings:

  • The compound has been investigated for its potential pharmacological properties , including analgesic effects and interactions with specific enzymes and receptors involved in metabolic pathways .
  • It is utilized in the development of drugs that require specific functional groups for activity, enhancing the efficacy of therapeutic agents .

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymer formulations and other composite materials.

Applications Include:

  • Development of light-sensitive materials for photonic applications.
  • Use in creating adhesives and coatings that require specific chemical properties for enhanced performance .

Case Study 1: Pharmacological Research

In a study investigating the pharmacological effects of this compound, researchers found that it exhibited significant interaction with specific enzyme systems. This interaction was crucial for understanding its potential as a therapeutic agent.

Case Study 2: Material Development

Another study focused on the incorporation of this compound into polymer systems aimed at improving mechanical properties and thermal stability. The findings indicated enhanced performance metrics compared to traditional materials without this compound.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone moiety can participate in nucleophilic addition reactions, which are crucial in many biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound donates electron density via resonance, stabilizing the ketone carbonyl (¹³C NMR δ 206.3) . In contrast, 3-chloro and 4-fluoro substituents (e.g., CAS 898766-33-1) withdraw electron density, increasing electrophilicity .
  • Steric Effects :

    • The 2,2-dimethyl group in the target compound creates significant steric hindrance, reducing reactivity at the carbonyl carbon compared to the less hindered 2-methyl analog (CAS 15971-77-4) .

Biological Activity

1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆O₂, featuring a 4-methoxyphenyl group attached to a 2,2-dimethylpropan-1-one moiety. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with cellular targets. The bulky dimethyl groups contribute to steric hindrance, influencing the compound's interactions in various chemical and biological contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, including receptors involved in pain and inflammation pathways. The methoxy group plays a crucial role in enhancing binding affinity to these targets compared to similar structures lacking such substituents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates signaling pathways related to inflammation and pain response
AnalgesicPotential for pain relief through receptor interaction
AntimicrobialInvestigated for antimicrobial properties; ongoing research needed
AnticancerExplored as a candidate for anticancer applications

Synthesis Methods

Various synthesis methods for this compound have been documented, highlighting its accessibility for research and industrial applications. These methods underline the compound's versatility in organic synthesis and its potential as an intermediate in producing more complex molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation using 4-methoxyacetophenone derivatives and tert-butyl halides under basic conditions (e.g., NaOH in ethanol). Optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths and angles (e.g., C=O at ~1.22 Å, C–O–CH₃ at ~1.43 Å) .
  • Spectroscopy :
  • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ ~3.8 ppm), and tert-butyl protons (δ ~1.3 ppm) .
  • IR : Confirm carbonyl stretch (~1680 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodology :

  • HPLC-MS : Use reverse-phase columns with UV detection (λ = 254 nm) and compare retention times against certified standards .
  • Melting Point Analysis : A sharp mp range (e.g., 124–126°C) indicates high purity .
  • Elemental Analysis : Verify C, H, O content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodology :

  • LogD Calculation : Use software like MarvinSuite (ChemAxon) to estimate partition coefficients (logD ~2.1 at pH 5.5), critical for bioavailability studies .
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) and reactive sites .

Q. What experimental strategies mitigate degradation of this compound during long-term storage?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products (e.g., demethylation or oxidation byproducts) .
  • Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .

Q. How should researchers resolve contradictions in spectroscopic data across different batches?

  • Methodology :

  • Cross-Validation : Compare NMR, IR, and MS data with literature or in-house databases. For example, discrepancies in aromatic proton splitting may arise from residual solvents; use D₂O exchange to confirm .
  • Collaborative Analysis : Share raw data (e.g., crystallographic .cif files) with third-party labs for independent verification .

Q. What are the limitations of using hyperspectral imaging (HSI) to study this compound in complex matrices?

  • Methodology :

  • Matrix Effects : Calibrate HSI systems with spiked samples to account for interference from organic pollutants. Use PCA (Principal Component Analysis) to differentiate target signals .
  • Temporal Stability : Cool samples to 4°C during data acquisition to minimize thermal degradation, as noted in wastewater studies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxy group .
  • Structural Analysis : Combine XRD with solid-state NMR for polymorph characterization .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as these can affect crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 2
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1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one

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